4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid (FMCPA) is an aromatic organic compound with a molecular formula of C10H9FO3. It is a white crystalline solid with a melting point of 131-132°C. FMCPA is a versatile compound that is used as an intermediate in a variety of synthetic reactions and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of certain proteins, such as the epidermal growth factor receptor. It has also been shown to interact with certain hormones, such as estradiol, and to modulate the activity of certain neurotransmitters, such as serotonin.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of certain proteins, such as the epidermal growth factor receptor. It has also been shown to interact with certain hormones, such as estradiol, and to modulate the activity of certain neurotransmitters, such as serotonin. In addition, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to possess cytotoxic activity against certain cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is a versatile compound that has a wide range of applications in laboratory experiments. It is relatively easy to synthesize and is stable under most laboratory conditions. However, it is important to note that 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is a toxic compound and should be handled with caution.
Future Directions
Given the wide range of applications of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%, there are numerous potential future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential use as a fluorescent probe for imaging mitochondria and as a fluorescent dye for the detection of certain proteins. Additionally, further research into its anti-inflammatory and antioxidant effects, as well as its cytotoxic activity against certain cancer cell lines, is warranted. Finally, the potential for 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% to be used as a reagent in organic synthesis should be explored further.
Synthesis Methods
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is typically synthesized through a two-step process involving the reaction of 3-fluoro-4-methoxybenzoic acid with paraformaldehyde in the presence of an acid catalyst. The first step involves the formation of the paraformaldehyde-derived intermediate, 4-(3-fluoro-4-methoxycarbonylphenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with a base, such as sodium hydroxide, to form the final product, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%.
Scientific Research Applications
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has a wide range of scientific applications, including use as a reagent in organic synthesis, as a fluorescent probe for imaging mitochondria, and as a fluorescent dye for the detection of certain proteins. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents.
properties
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-8-10(4-6-12(14)15(18)19)9-3-5-11(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEYMWBQJRMVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691504 |
Source
|
Record name | 3'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-45-9 |
Source
|
Record name | 3'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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